molecular formula C17H27N3O5 B8505707 tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate

tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate

Cat. No.: B8505707
M. Wt: 353.4 g/mol
InChI Key: GYSPSLAAGTYOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isoxazole moiety, and a tert-butyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((3-(3-hydroxyisoxazol-5-yl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

Mechanism of Action

The mechanism of action of tert-butyl 4-((3-(3-hydroxyisoxazol-5-yl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The isoxazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate is unique due to the presence of the isoxazole ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C17H27N3O5

Molecular Weight

353.4 g/mol

IUPAC Name

tert-butyl 4-[[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H27N3O5/c1-17(2,3)24-16(23)20-8-6-12(7-9-20)11-18-14(21)5-4-13-10-15(22)19-25-13/h10,12H,4-9,11H2,1-3H3,(H,18,21)(H,19,22)

InChI Key

GYSPSLAAGTYOGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)CCC2=CC(=O)NO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.